

Technical Guide: 4',7-Dimethoxyisoflavone-d6

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Compound of Interest

Compound Name: 4',7-Dimethoxyisoflavone-d6

Cat. No.: B15555869

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This technical guide provides a comprehensive overview of **4',7-Dimethoxyisoflavone-d6**, a deuterated analog of the naturally occurring isoflavone. Due to the limited public availability of data for the deuterated form, this guide integrates information on the parent compound, 4',7-Dimethoxyisoflavone, with established principles of isotopic labeling and its application in research.

Core Compound Identification

Identifier	Value
Compound Name	4',7-Dimethoxyisoflavone-d6
Synonyms	Dimethoxydaidzein-d6
CAS Number	Not readily available in public databases. The CAS number for the non-deuterated parent compound, 4',7-Dimethoxyisoflavone, is 1157-39-7. ^{[1][2]}
Molecular Formula	C ₁₇ H ₈ D ₆ O ₄
Parent Compound	4',7-Dimethoxyisoflavone ^[3]

Physicochemical and Biological Properties of the Parent Compound

The following data pertains to the non-deuterated 4',7-Dimethoxyisoflavone. The deuterated form is expected to have very similar physicochemical properties, with a slight increase in molecular weight. Its biological activity is presumed to be identical to the parent compound.

Property	Value/Description
Molecular Formula	C ₁₇ H ₁₄ O ₄ [2]
Molecular Weight	282.29 g/mol
Appearance	Powder
Solubility	Soluble in DMSO.[1]
Biological Activity	Antifungal activity has been observed in vitro.[1] [3] Like other isoflavones, it is studied for its potential anticancer and chemopreventive properties.[4] Isoflavones are known to interact with various cellular signaling pathways.
Source	Isolated from the leaves of Albizzia lebbbeck.[1] [3]

Experimental Protocols

Detailed experimental protocols for the synthesis and use of **4',7-Dimethoxyisoflavone-d6** are not widely published. However, this section outlines general methodologies for the synthesis of deuterated isoflavones and their application in quantitative analysis.

Synthesis of Deuterated Isoflavones

The introduction of deuterium atoms into the isoflavone structure can be achieved through various methods, often involving hydrogen-isotope exchange reactions.

General Protocol for Deuterium Labeling:

A common strategy involves the use of a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.

- Starting Material: 4',7-Dimethoxyisoflavone.

- **Deuterium Source:** Deuterium oxide (D₂O) or deuterated solvents.
- **Catalyst:** A suitable catalyst, such as a palladium-based catalyst (e.g., Pd/C), can facilitate the hydrogen-deuterium exchange at specific positions on the molecule.
- **Reaction Conditions:** The reaction is typically carried out under controlled temperature and pressure to promote the exchange. The specific conditions (temperature, reaction time, catalyst loading) would need to be optimized for this particular isoflavone.
- **Purification:** Following the reaction, the deuterated product is purified using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC).
- **Characterization:** The final product is characterized by mass spectrometry (MS) to confirm the incorporation of deuterium atoms and by nuclear magnetic resonance (NMR) spectroscopy to determine the positions of deuteration.

Quantitative Analysis using Isotope Dilution Mass Spectrometry

4',7-Dimethoxyisoflavone-d6 is an ideal internal standard for the accurate quantification of its non-deuterated counterpart in biological matrices using isotope dilution mass spectrometry.

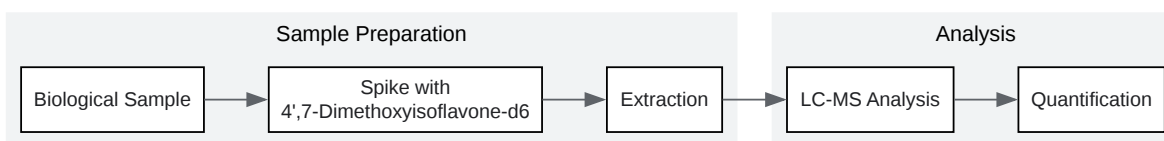
Protocol for Sample Analysis:

- **Sample Preparation:** A known amount of the biological sample (e.g., plasma, urine, tissue homogenate) is spiked with a precise amount of **4',7-Dimethoxyisoflavone-d6** as an internal standard.
- **Extraction:** The analyte (4',7-Dimethoxyisoflavone) and the internal standard are extracted from the matrix using an appropriate method, such as liquid-liquid extraction or solid-phase extraction.
- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography-mass spectrometry (LC-MS) system. The analyte and internal standard are separated from other matrix components on an analytical column.

- **Mass Spectrometric Detection:** The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated internal standard.
- **Quantification:** The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

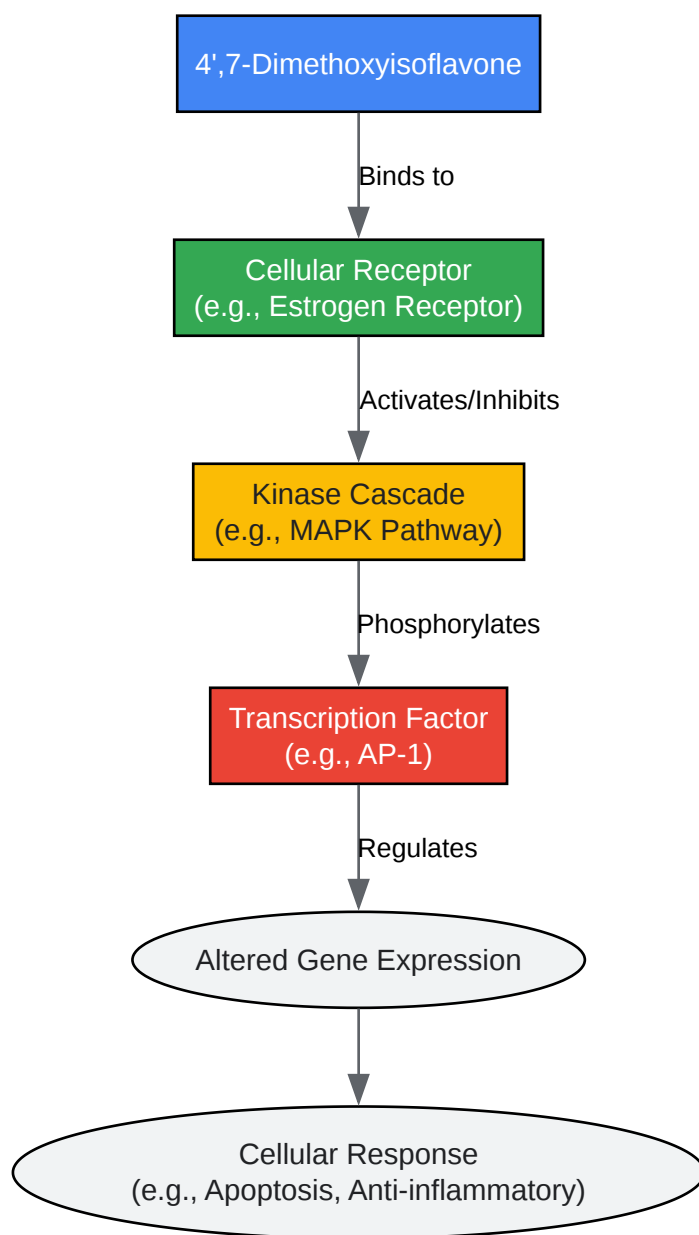
Signaling Pathways and Logical Relationships

Isoflavones, as a class of compounds, are known to modulate various cellular signaling pathways, which is the basis for their biological activities. The following diagrams illustrate a generalized workflow for using a deuterated internal standard and a potential signaling pathway influenced by isoflavones.



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Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.



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Caption: Potential Signaling Pathway Modulated by Isoflavones.

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